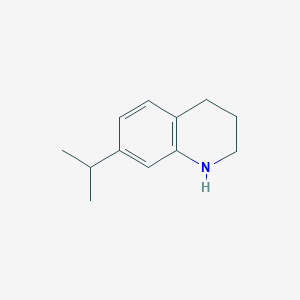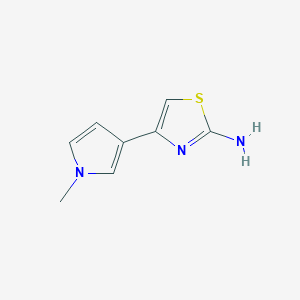
4-Amino-2-methylquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-methylquinolin-3-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of an amino group at the 4-position and a hydroxyl group at the 3-position of the quinoline ring makes this compound a compound of significant interest in scientific research.
Vorbereitungsmethoden
The synthesis of 4-Amino-2-methylquinolin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with ethoxymethylenemalonate, followed by subsequent functional group modifications. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process .
Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the synthesis. For example, copper-catalyzed reactions in the presence of ligands such as proline have been employed to synthesize quinoline derivatives, including this compound .
Analyse Chemischer Reaktionen
4-Amino-2-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-methylquinolin-3-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-2-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately bacterial death . Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Amino-2-methylquinolin-3-ol can be compared with other quinoline derivatives such as:
2-Methylquinolin-3-ol: Lacks the amino group at the 4-position, resulting in different biological activities and chemical reactivity.
4-Aminoquinoline: Lacks the hydroxyl group at the 3-position, which affects its solubility and interaction with biological targets.
4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: A derivative with additional substituents that enhance its potency as an enzyme inhibitor.
The unique combination of the amino and hydroxyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61358-60-9 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
4-amino-2-methylquinolin-3-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-10(13)9(11)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3,(H2,11,12) |
InChI-Schlüssel |
VMKZIPCRYZVFSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


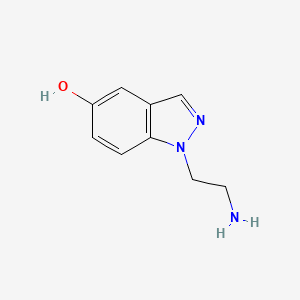
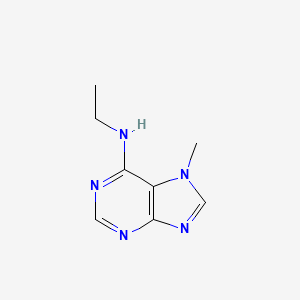


![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)

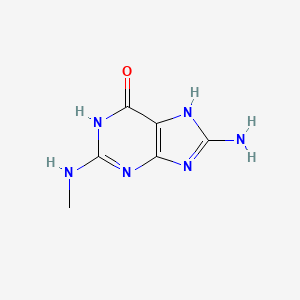
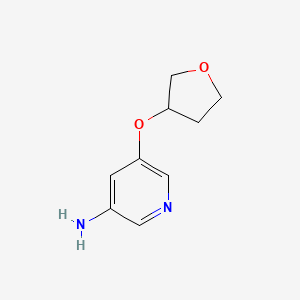


![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)

